

Application Note: Functional Profiling of 3-(3-Bromo-4-fluorophenoxy)azetidine

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Compound of Interest

Compound Name: 3-(3-Bromo-4-fluorophenoxy)azetidine

Cat. No.: B7974815

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Introduction & Biological Context

3-(3-Bromo-4-fluorophenoxy)azetidine represents a "privileged scaffold" in medicinal chemistry, specifically within the class of 3-aryloxyazetidines. This structural motif—a constrained four-membered nitrogen heterocycle linked via an ether bridge to a halogenated phenyl ring—is a validated pharmacophore for targeting aminergic G-protein coupled receptors (GPCRs) and monoamine transporters (MATs).

Unlike flexible aryloxy-ethylamines (e.g., fluoxetine), the azetidine ring restricts the conformational space of the amine, often enhancing selectivity and potency. In drug discovery, this specific scaffold is primarily investigated for two therapeutic indications:

- **CNS Disorders (Depression/Anxiety):** As a dual Serotonin/Norepinephrine Reuptake Inhibitor (SNRI), where the azetidine mimics the secondary amine of classical antidepressants.
- **Metabolic Disorders (Obesity):** As an antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1), where the 3-bromo-4-fluoro substitution pattern is critical for optimizing lipophilicity and binding affinity.

This guide details the functional profiling workflow required to validate the biological activity of this compound, moving from target engagement to functional readout and metabolic stability.

Mechanism of Action

A. Monoamine Transporter Blockade (SERT/NET)

The compound functions as a reuptake inhibitor by binding to the central substrate-binding site (S1) of the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET).[1]

- **Structural Logic:** The protonated azetidine nitrogen mimics the positively charged amino group of serotonin/norepinephrine, anchoring the molecule via an ionic bond to the conserved Aspartate residue (Asp98 in hSERT) within the transporter's core.
- **Halogen Effect:** The 3-bromo and 4-fluoro substituents on the phenoxy ring occupy hydrophobic sub-pockets, increasing residence time and potency compared to the unsubstituted parent.

B. MCHR1 Antagonism

In the context of metabolic signaling, the compound acts as an orthosteric antagonist of MCHR1, a G

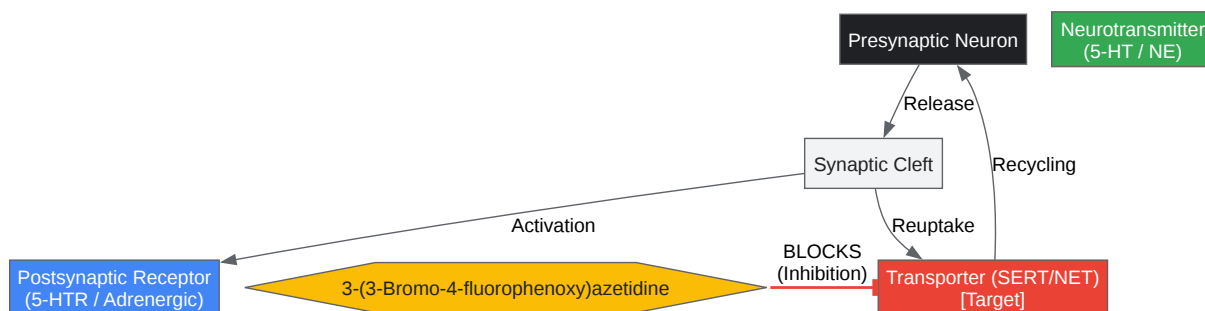
-coupled GPCR.

- **Signaling Pathway:** MCHR1 activation normally inhibits cAMP production and stimulates feeding behavior. Antagonism by 3-aryloxyazetidines restores cAMP levels and suppresses appetite.
- **Relevance:** This mechanism is validated for weight loss and anxiolytic effects in rodent models.

Visualization: Signaling & Workflow

Diagram 1: Monoamine Reuptake Inhibition Pathway

This diagram illustrates the synaptic mechanism where the compound blocks SERT/NET, increasing neurotransmitter availability.

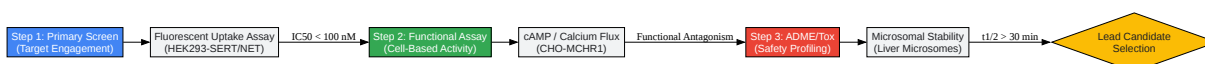


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Caption: Mechanism of Action: The compound blocks SERT/NET transporters, preventing neurotransmitter recycling and enhancing synaptic signaling.

Diagram 2: Experimental Profiling Workflow

A step-by-step cascade to validate the compound from primary screening to safety profiling.



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Caption: Hit-to-Lead Cascade: Sequential profiling ensures potency, functional efficacy, and metabolic stability.

Experimental Protocols

Protocol A: Fluorescence-Based Monoamine Uptake Assay

Objective: Determine the IC

of the compound against SERT and NET using a fluorescent neurotransmitter mimic (e.g., ASP+ or IDT307). This avoids radioactive

H-neurotransmitters.

Materials:

- Cells: HEK293 stably expressing human SERT (hSERT) or NET (hNET).
- Reagents: Neurotransmitter Transporter Uptake Assay Kit (Molecular Devices or similar), HBSS buffer.
- Compound: **3-(3-Bromo-4-fluorophenoxy)azetidine** (10 mM DMSO stock).

Procedure:

- Cell Plating: Seed HEK293-SERT/NET cells at 50,000 cells/well in a black-walled, clear-bottom 96-well poly-D-lysine coated plate. Incubate overnight at 37°C/5% CO₂.
- Compound Preparation: Prepare a 10-point serial dilution of the compound in HBSS buffer (Range: 10 M to 0.1 nM). Include a vehicle control (0.1% DMSO) and a reference inhibitor (e.g., Fluoxetine for SERT, Nisoxetine for NET).
- Dye Loading: Remove culture medium. Add 100 µL of Dye Loading Solution (fluorescent substrate) to each well.
- Treatment: Immediately add 100 µL of the diluted compound.
- Incubation: Incubate for 30 minutes at 37°C. The transporter will actively pump the fluorescent dye into the cell; the inhibitor will block this process.

- Readout: Measure fluorescence on a plate reader (Ex/Em: 440/520 nm for ASP+).
- Analysis: Plot Relative Fluorescence Units (RFU) vs. Log[Concentration]. Calculate IC₅₀ using a 4-parameter logistic fit.
 - Self-Validation: The Z' factor should be > 0.5. Reference inhibitors must show IC₅₀ within 3-fold of historical values.

Protocol B: MCHR1-Mediated cAMP Functional Assay

Objective: Assess whether the compound acts as an antagonist at the MCHR1 receptor by measuring the recovery of cAMP levels.

Materials:

- Cells: CHO-K1 cells stably expressing human MCHR1.
- Reagents: HTRF cAMP HiRange Kit (Cisbio) or Lance Ultra cAMP (PerkinElmer).
- Agonist: Melanin-Concentrating Hormone (MCH) peptide (EC₅₀ concentration).

Procedure:

- Cell Prep: Harvest CHO-MCHR1 cells and resuspend in stimulation buffer containing IBMX (phosphodiesterase inhibitor). Dispense 2,000 cells/well into a white 384-well low-volume plate.
- Antagonist Addition: Add 5 μL of the test compound (dilution series). Incubate for 15 minutes at Room Temperature (RT).
- Agonist Stimulation: Add 5 μL of MCH peptide (at EC₅₀) + Forskolin (1 μM)

M).

- Note: MCHR1 is G

-coupled.[2] Forskolin stimulates cAMP; MCH inhibits it. An antagonist will reverse the MCH inhibition, restoring high cAMP signal.

- Incubation: Incubate for 30–45 minutes at RT.
- Detection: Add detection reagents (cAMP-d2 and Anti-cAMP-Cryptate). Incubate for 1 hour.
- Readout: Measure HTRF ratio (665/620 nm).
- Analysis: An increase in HTRF signal (inversely proportional to cAMP in some kits, check specific kit manual) indicates antagonism. Plot % Inhibition of MCH response.

Protocol C: Microsomal Stability (Critical for Azetidines)

Objective: Azetidines are strained rings susceptible to oxidative ring-opening or N-dealkylation. This assay predicts in vivo clearance.

Procedure:

- Incubation: Incubate 1

M compound with human and rat liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

- Initiation: Add NADPH-generating system (1 mM).
- Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes into ice-cold acetonitrile (to quench).
- Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode). Monitor the parent ion transition.
- Calculation: Plot $\ln(\% \text{ remaining})$ vs. time. Calculate intrinsic clearance () and half-life ()

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- Target:

> 30 min is desirable for a lead compound.

Data Summary & Interpretation

Assay Type	Readout	Typical Active Range	Interpretation
SERT Uptake	Fluorescence (RFU)	IC < 50 nM	Potent antidepressant potential (SSRI/SNRI).
NET Uptake	Fluorescence (RFU)	IC < 100 nM	Norepinephrine reuptake inhibition (energy/focus).
MCHR1 cAMP	HTRF / Luminescence	IC < 200 nM	Metabolic regulation (anti-obesity).
Cytotoxicity	ATP (CellTiter-Glo)	CC > 10 M	Ensures activity is not due to cell death.

Scientific Note: The "3-bromo-4-fluorophenoxy" moiety is specifically designed to resist metabolic para-hydroxylation on the phenyl ring (blocked by Fluorine) and enhance lipophilicity (Bromine) for blood-brain barrier (BBB) penetration.

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